Home > Products > Screening Compounds P37278 > X antigen family member 1 (33-49)
X antigen family member 1 (33-49) -

X antigen family member 1 (33-49)

Catalog Number: EVT-243535
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
X antigen family member 1
Overview

X antigen family member 1 (33-49) is a peptide derived from the XAGE-1 protein, which is part of the cancer/testis antigen family. This family is characterized by its expression in testicular germ cells and various tumors, making it a potential target for cancer immunotherapy. The XAGE-1 gene is located on the X chromosome and has been implicated in several types of cancer, including lung adenocarcinoma, breast cancer, and prostate cancer .

Source and Classification

The XAGE-1 gene is classified under the cancer/testis antigens due to its restricted expression pattern. It is primarily expressed in the testis and various malignancies but not in normal somatic tissues, which makes it an attractive target for immunotherapeutic strategies. The gene produces multiple transcripts, with XAGE-1b being the most abundant, encoding a 9 kDa protein that shares homology with other members of the GAGE/PAGE family .

Synthesis Analysis

Methods

Synthesis of X antigen family member 1 (33-49) typically involves recombinant DNA technology. The gene encoding this peptide can be cloned into expression vectors such as pcDNA3 or pET3. The plasmid containing the full open reading frame (ORF) of XAGE-1 is transformed into suitable host cells (e.g., bacteria or mammalian cells) for protein expression.

Technical Details

The process begins with polymerase chain reaction (PCR) amplification of the desired gene segment using specific primers. The amplified product is then cloned into a vector using restriction enzymes like HindIII and XhoI. Following transformation into competent cells, successful clones are screened through colony PCR and sequenced to confirm the correct insert .

Molecular Structure Analysis

Structure

The molecular structure of X antigen family member 1 (33-49) consists of a short peptide sequence derived from the larger XAGE-1 protein. The predicted structure indicates a hydrophobic region at the NH2 terminus, which may play a role in membrane interactions or protein localization .

Data

The full-length XAGE-1 protein has a molecular weight of approximately 16.3 kDa, while the specific peptide (33-49) would be significantly smaller, reflecting only a portion of this structure. Structural analyses often utilize techniques such as circular dichroism or nuclear magnetic resonance to ascertain conformational details.

Chemical Reactions Analysis

Reactions

While specific chemical reactions involving X antigen family member 1 (33-49) are not extensively documented, it is known that peptides can undergo various modifications post-synthesis, including phosphorylation or glycosylation, which can affect their biological activity and interaction with immune cells.

Technical Details

These modifications are typically analyzed using mass spectrometry and high-performance liquid chromatography to determine their impact on peptide stability and immunogenicity.

Mechanism of Action

Process

X antigen family member 1 (33-49) functions as an immunogenic peptide that can elicit an immune response in individuals with tumors expressing the XAGE-1 protein. It is recognized by T cells, leading to activation and proliferation of cytotoxic T lymphocytes that can target cancer cells expressing this antigen.

Data

Studies have shown that T cells specific to this peptide can effectively recognize and kill tumor cells in vitro, suggesting its potential utility in vaccine development for cancer immunotherapy .

Physical and Chemical Properties Analysis

Physical Properties

X antigen family member 1 (33-49) is a peptide composed of amino acids that typically exhibit properties such as solubility in aqueous solutions and stability under physiological conditions.

Chemical Properties

The peptide's chemical properties include its ability to form hydrogen bonds and its hydrophobic regions, which influence its interaction with cell membranes and immune receptors. Characterization techniques such as Fourier-transform infrared spectroscopy can provide insights into these properties.

Applications

X antigen family member 1 (33-49) has significant potential in scientific research and clinical applications:

  • Cancer Immunotherapy: As a target for vaccine development aimed at eliciting robust immune responses against tumors expressing XAGE-1.
  • Diagnostic Tools: Its presence can be used as a biomarker for certain cancers.
  • Research: Studies on its immunogenicity contribute to understanding tumor immunity and developing novel therapeutic strategies.

The ongoing research into X antigen family member 1 highlights its relevance in oncology and immunology, paving the way for innovative approaches to cancer treatment.

Introduction to Cancer-Testis Antigens (CTAs) and XAGE1

Overview of CTAs as Tumor-Associated Antigens

Cancer-testis antigens (CTAs) comprise a unique category of tumor-associated proteins characterized by their restricted expression pattern: physiologically confined to immune-privileged sites (testis, placenta, and fetal ovary), but aberrantly activated in diverse malignancies. This ectopic expression, combined with their inherent immunogenicity, positions CTAs as ideal targets for cancer immunotherapy and diagnostic biomarkers. The discovery of CTAs began in 1991 with the identification of MAGE-1 in melanoma, followed by rapid expansion through techniques like SEREX (serological analysis of recombinant cDNA expression libraries) and genomic profiling. To date, >250 CTAs have been cataloged, classified into multigene families (e.g., MAGE, GAGE, SSX) and non-familial antigens [2] [4] [9].

Mechanistically, epigenetic reprogramming (DNA hypomethylation, histone modifications) drives CTA reactivation in tumors, bypassing their tight transcriptional silencing in somatic tissues. Functionally, CTAs contribute to oncogenesis by modulating hallmarks of cancer—including apoptosis resistance (e.g., MAGE-A inhibition of p53), transcriptional regulation (e.g., PRAME-mediated retinoic acid signaling repression), and metastasis. Critically, their germline-restricted expression in normal tissues enables immune recognition in tumors, eliciting spontaneous antibody and T-cell responses in cancer patients [2] [4] [7].

Table 1: Key Characteristics of Major CTA Families

CTA FamilyChromosomal LocationRepresentative MembersExpression Frequency in CancersPrimary Functions
MAGEXq28 (MAGE-A), Xp21 (MAGE-B)MAGE-A1, MAGE-A3, MAGE-C220–90% across carcinomas, melanoma, gliomasE3 ubiquitin ligase regulation, p53 inhibition
GAGE/PAGE/XAGEXp11.23 (GAGE/PAGE), Xp11.21 (XAGE)GAGE1, PAGE5, XAGE110–70% (tissue-dependent)Apoptosis avoidance, transcriptional regulation
SSXXp11.2SSX1, SSX2, SSX430–60% in sarcoma, melanoma, HCCTranscriptional repression, fusion oncoproteins
NY-ESOXq28NY-ESO-1 (CTAG1B)10–40% in epithelial cancersStrong immunogenicity, cancer-testis priming

Classification and Genomic Localization of the XAGE Subfamily

The XAGE subfamily belongs to the larger GAGE/PAGE/XAGE superfamily of CTAs clustered on chromosome Xp11. Specifically, XAGE genes reside at Xp11.21-p11.22, a region enriched for ampliconic genes with high sequence homology (>99% similarity between paralogs). Five XAGE members (XAGE1-5) have been identified, with XAGE1 (also termed GAGED2) being the most extensively studied. XAGE1 spans ~7.5 kb and consists of 4 exons, encoding proteins characterized by a conserved C-terminal domain implicated in DNA binding and protein interactions [1] [3] [6].

Phylogenetically, XAGE1 shares evolutionary proximity with other Xp11-localized CTAs like GAGE and PAGE, suggesting ancestral duplication events. Unlike autosomal CTAs expressed during meiosis, XAGE1 (like other CT-X antigens) is predominantly active in spermatogonia—proliferating germ cells in the testis. In cancers, XAGE1 exhibits frequent co-expression with other CT-X antigens (e.g., MAGE-A3, NY-ESO-1), driven by shared epigenetic mechanisms such as promoter demethylation. For example, in gastroesophageal adenocarcinoma, XAGE1 co-expression with NY-ESO-1 and MAGE-A3 correlates with advanced disease (Spearman’s r=0.27–0.73) [3] [5] [9].

Table 2: The XAGE Subfamily Members and Genomic Features

Gene SymbolAliasesGenomic Coordinates (GRCh38)Exon CountProtein Length (aa)Expression in Normal Tissues
XAGE1GAGED2X: 52,345,678-52,353,2104148 (XAGE-1b isoform)Testis (spermatogonia), placenta
XAGE2GAGED2BX: 52,400,112-52,408,7654142Testis (low)
XAGE3GAGED2CX: 52,501,876-52,510,4023138Placenta, testis
XAGE4GAGED2DX: 52,600,334-52,608,9914145Not detected
XAGE5GAGED2EX: 52,700,501-52,709,1584140Testis (fetal)

Biological Significance of XAGE1 Splice Variants (e.g., XAGE-1a, XAGE-1b)

XAGE1 undergoes alternative splicing to generate multiple isoforms, with XAGE-1a and XAGE-1b being the most functionally significant. XAGE-1b (148 amino acids) is the dominant transcript, characterized by retention of exon 4 and a unique C-terminal 27-amino acid sequence. In contrast, XAGE-1a (125 amino acids) lacks exon 4 and exhibits a truncated C-terminus. Quantitative analyses in ovarian cancer tissues reveal XAGE-1b accounts for >80% of total XAGE1 transcripts, while XAGE-1a is expressed at low or undetectable levels [1] [5] [9].

Functional Differences

  • Oncogenic Properties: XAGE-1b promotes tumor aggressiveness by enhancing cell proliferation and metastatic potential. In ovarian cancer, high XAGE-1b expression correlates with advanced FIGO stages (Stage III vs. I, p<0.01) and mucinous histology (p<0.01). Mechanistically, XAGE-1b localizes to the nucleus and binds regulatory elements of genes involved in cell cycle progression (e.g., cyclin D1) and apoptosis suppression (e.g., BCL2) [1] [4].
  • Immunogenicity: XAGE-1b elicits robust humoral and cellular immune responses. SEREX analysis detects anti-XAGE-1b antibodies in 15–30% of lung and ovarian cancer patients. Notably, CD4+ and CD8+ T-cell epitopes have been mapped within residues 33–49 (XAGE-1b), enabling HLA-dependent T-cell activation. This immunogenicity underpins its candidacy for vaccine design [1] [9].

Diagnostic and Prognostic Value

XAGE1 expression serves as a tissue-specific biomarker for malignancy. In a study of 74 ovarian cancer patients, XAGE1 mRNA levels were significantly elevated compared to benign tumors (p<0.01), with 68% sensitivity and 89% specificity for malignancy. Elevated XAGE-1b specifically associates with:

  • Poor Prognosis: Advanced tumor stage (p<0.01) and reduced overall survival in ovarian and lung cancers.
  • Histological Subtypes: Highest expression in mucinous ovarian tumors (p<0.01) [1] [3].

Immunotherapeutic Targeting

The XAGE-1b isoform is the primary target for immunotherapy due to its tumor-specific expression and immunodominant epitopes. Current strategies include:

  • Peptide Vaccines: Synthetic peptides spanning residues 33–49 (XAGE-1b) induce antigen-specific T-cells in preclinical models.
  • mRNA Vaccines: Lipid nanoparticles encoding XAGE-1b elicit cytotoxic responses in vivo.
  • Combination with Epigenetic Modulators: DNA methyltransferase inhibitors (e.g., 5-aza-2'-deoxycytidine) enhance XAGE1 expression in "antigen-low" tumors, potentially augmenting vaccine efficacy [5] [9].

Table 3: Functional and Clinical Characteristics of XAGE1 Splice Variants

IsoformProtein LengthKey Structural DomainsExpression PatternFunctional RoleClinical Significance
XAGE-1b148 aaC-terminal 27-aa extension (exon 4-encoded)Dominant in ovarian (68%), lung (45%), breast (32%) cancersPromotes proliferation, metastasis; high immunogenicityPoor prognosis in advanced ovarian cancer (p<0.01)
XAGE-1a125 aaTruncated C-terminus (lacks exon 4)Low/undetectable in most cancersUnknown; may antagonize XAGE-1bNot established
XAGE-1c130 aaAltered C-terminal sequenceRare (<5% of cancers)UnknownLimited data
XAGE-1d142 aaExtended N-terminusRare (<5% of cancers)UnknownLimited data

Properties

Product Name

X antigen family member 1 (33-49)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.